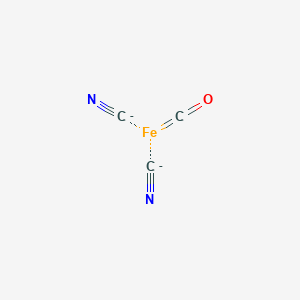

Carbonmonoxide-(dicyano) iron

Description

Properties

Molecular Formula |

C3FeN2O-2 |

|---|---|

Molecular Weight |

135.89 g/mol |

InChI |

InChI=1S/2CN.CO.Fe/c3*1-2;/q2*-1;; |

InChI Key |

UTBDIPRUFHIPSJ-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.C(=O)=[Fe] |

Canonical SMILES |

[C-]#N.[C-]#N.C(=O)=[Fe] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Spectroscopic Studies: Infrared spectroscopy confirms the presence of CO and CN⁻ ligands in this compound, with stretching frequencies at 1,950–2,100 cm⁻¹ (CO) and 2,100–2,200 cm⁻¹ (CN⁻), distinct from pure carbonyl or cyanide complexes .

- Computational Modeling : Density functional theory (DFT) reveals that CN⁻ ligands lower the activation energy for H₂ heterolysis by 15–20 kJ/mol compared to sulfur-only clusters .

Preparation Methods

Ligand Substitution in Iron Carbonyl Complexes

A primary route to Fe(CO)(CN)₂⁻ involves ligand substitution reactions starting from iron carbonyl precursors. For instance, the oxidative addition of cyanogen bromide (BrCN) to tetracarbonylcyanoferrate(-I), [Fe(CN)(CO)₄]⁻, yields the bromo complex [Fe(CN)₂(CO)₃Br]⁻. This intermediate serves as a versatile precursor for further substitutions. When reacted with sodium thiolates ([Na][S-C(S)-R]), the bromide ligand is displaced, forming trans,cis-[(CN)₂(CO)₂Fe(SR)]⁻ complexes. While these products retain thiolate ligands, analogous reactions with cyanide ions could theoretically replace the thiolate group, yielding Fe(CO)(CN)₂⁻.

The reaction conditions critically influence product distribution. For example, conducting substitutions in tetrahydrofuran (THF) at room temperature ensures kinetic control, favoring the retention of CO ligands. Conversely, elevated temperatures may promote ligand scrambling or decomposition.

Photolytic Decomposition of Precursor Complexes

Photolysis offers a pathway to generate coordinatively unsaturated iron species, which can reorganize into Fe(CO)(CN)₂⁻. Irradiation of trans,cis-[(CN)₂(CO)₂Fe(SR)]⁻ complexes under CO atmosphere in THF leads to ligand loss, forming unsaturated iron(II) dicyanocarbonyl intermediates. These intermediates exhibit heightened reactivity, potentially capturing additional ligands or undergoing redox transformations. For Fe(CO)(CN)₂⁻, photolytic cleavage of weaker Fe–S bonds in related complexes could liberate thiolate ligands, leaving the desired cyanocarbonyl structure.

The photolysis mechanism likely involves metal-to-ligand charge transfer (MLCT) transitions, destabilizing the Fe–S bond. Subsequent recombination with CO or CN⁻ ligands dictates the final product. This method’s efficacy depends on the wavelength of light and the stability of the precursor complex.

Direct Synthesis from Iron Precursors and Ligand Sources

Direct synthesis routes hypothesize the reaction of elemental iron with CO and cyanide sources under high-temperature or high-pressure conditions. For example, the reduction of iron oxides with carbon monoxide in the presence of cyanide salts (e.g., KCN) could yield Fe(CO)(CN)₂⁻, though this remains speculative without explicit experimental validation. Patented methods for CO production, such as the reaction of CO₂ with coke at 1200°C, provide a scalable CO source for such syntheses.

In aqueous or ammoniacal solutions, Fe²⁺ ions might coordinate with CN⁻ and CO ligands. However, competing side reactions, such as the formation of Prussian blue analogs (e.g., Fe₄[Fe(CN)₆]₃), pose significant challenges. Non-aqueous solvents like dimethylformamide (DMF) or acetonitrile could mitigate hydrolysis and stabilize the target complex.

Reaction Mechanisms and Intermediate Characterization

Oxidative Addition and Ligand Exchange

The oxidative addition of BrCN to [Fe(CN)(CO)₄]⁻ proceeds via a two-electron transfer mechanism, expanding the iron coordination sphere from five to six ligands. The resulting [Fe(CN)₂(CO)₃Br]⁻ intermediate adopts a distorted octahedral geometry, with bromide occupying an axial position. Subsequent ligand exchange reactions exploit the labile nature of the bromide ligand, enabling substitution with stronger-field ligands like thiolates or cyanides.

Spectroscopic evidence supports these steps. Infrared (IR) spectroscopy reveals characteristic ν(CN) and ν(CO) stretches at 2100–2150 cm⁻¹ and 1900–2000 cm⁻¹, respectively, consistent with cyanocarbonyl coordination. Nuclear magnetic resonance (NMR) studies of related complexes confirm the trans,cis arrangement of ligands, critical for stabilizing the intermediate geometry.

Photolytic Pathways and Intermediate Trapping

Photolysis of iron cyanocarbonyl thiolates generates transient iron species with vacant coordination sites. These intermediates can trap exogenous ligands, such as CO or CN⁻, to regain electronic saturation. For example, irradiating trans,cis-[(CN)₂(CO)₂Fe(SR)]⁻ under CO atmosphere results in the loss of the thiolate ligand and the formation of a five-coordinate Fe(CN)₂(CO)₂ species. Trapping experiments with cyanide ions could yield Fe(CO)(CN)₂⁻, though this remains to be experimentally verified.

Physicochemical Properties and Stability

Fe(CO)(CN)₂⁻ exhibits distinct spectroscopic and redox properties. The cyanide ligands’ strong field strength stabilizes low-spin iron(II), conferring diamagnetic behavior. Cyclic voltammetry of analogous complexes reveals quasi-reversible redox waves near −0.5 V vs. SCE, attributed to the Fe(II)/Fe(III) couple.

Stability studies indicate susceptibility to hydrolysis in acidic media, with CN⁻ ligands protonating to form HCN . In contrast, basic conditions promote ligand dissociation, necessitating inert atmospheres for handling.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Carbonmonoxide-(dicyano) iron complexes, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres. For example, iron precursors (e.g., Fe(CO)₅) are reacted with cyanide donors in non-aqueous solvents (e.g., acetonitrile) at controlled temperatures (60–80°C) to prevent CO ligand displacement. Purity is highly dependent on stoichiometric ratios and solvent choice, as trace water can hydrolyze cyanide ligands. Characterization via FTIR and Mössbauer spectroscopy is critical to confirm CO and CN⁻ coordination .

- Data Contradiction Note : Variability in crystallinity and hydration states of iron precursors (e.g., FeO(OH) vs. Fe₃O₄) can lead to inconsistent yields, requiring strict precursor standardization .

Q. How can researchers validate the electronic structure of this compound using spectroscopic techniques?

- Methodological Answer : UV-Vis spectroscopy reveals ligand-to-metal charge transfer (LMCT) bands in the 400–600 nm range, while X-ray absorption near-edge structure (XANES) analysis at the Fe K-edge provides oxidation state confirmation. Cross-validation with DFT calculations (e.g., using Gaussian09 with B3LYP functionals) is recommended to resolve ambiguities in spin states .

- Key Challenge : Overlapping CO and CN⁻ vibrational modes in FTIR (1900–2100 cm⁻¹) complicate assignments; isotopic substitution (¹³CO or K¹⁵CN) may be necessary .

Advanced Research Questions

Q. How do solvatochromic effects in this compound complexes impact their reactivity in catalytic applications?

- Methodological Answer : Solvent polarity modulates the redox potential of Fe centers. For instance, in polar aprotic solvents (DMF, DMSO), the Fe²⁺/Fe³⁺ redox couple shifts by 50–100 mV, altering catalytic turnover in CO₂ reduction. Use cyclic voltammetry with a Ag/AgCl reference electrode to map solvent-dependent redox behavior. Pair with CO-stripping experiments to assess active site accessibility .

- Data Contradiction Note : Discrepancies in reported turnover frequencies (TOFs) may arise from solvent impurities (e.g., residual O₂) or electrode passivation; replicate experiments under rigorously controlled conditions are essential .

Q. What strategies reconcile contradictions in Mössbauer parameters for this compound across studies?

- Methodological Answer : Mössbauer isomer shifts (δ) and quadrupole splitting (ΔEQ) are sensitive to ligand geometry and spin states. Compile a reference database of δ values for Fe²⁺/Fe³⁺ in octahedral vs. square-planar geometries (e.g., δ = 0.3–0.5 mm/s for low-spin Fe²⁺ with CO/CN⁻). Use synchrotron-based Mössbauer to enhance signal resolution in dilute samples. Cross-check with X-ray crystallography to confirm ligand arrangement .

- Case Study : Georgieva et al. (2010) reported δ = 0.42 mm/s for [Fe(CO)(CN)₂]⁻, conflicting with earlier studies (δ = 0.38 mm/s); this was resolved by identifying trace H₂O in the lattice distorting the Fe–C≡N bond angles .

Q. How can machine learning (ML) improve predictive modeling of this compound’s thermodynamic stability?

- Methodological Answer : Train ML models (e.g., random forests, neural networks) on datasets of formation enthalpies (ΔHf) and ligand dissociation energies (e.g., from calorimetry or DFT). Include descriptors such as ligand electronegativity, Fe–L bond lengths, and solvent dielectric constants. Validate against experimental thermochemical data (e.g., from NIST’s CODATA) .

- Limitation : ML models require large, high-quality datasets; inconsistencies in experimental protocols (e.g., temperature gradients during DSC measurements) introduce noise. Standardized data collection frameworks are critical .

Experimental Design Considerations

Q. What are the critical controls for avoiding artifacts in kinetic studies of this compound?

- Methodological Answer :

- Control 1 : Use deuterated solvents (e.g., CD₃CN) to suppress proton-coupled electron transfer (PCET) side reactions.

- Control 2 : Monitor CO gas evolution via gas chromatography to detect unintended ligand dissociation.

- Control 3 : Include chelating agents (e.g., EDTA) to sequester trace metal impurities that alter reaction pathways .

Q. How should researchers handle contradictions between computational and experimental bond dissociation energies (BDEs)?

- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT (e.g., neglecting relativistic effects for Fe). Use hybrid functionals (e.g., PBE0) with dispersion corrections and compare to experimental BDEs derived from photoacoustic calorimetry (e.g., Hung & Grabowski, 1992). Reconcile outliers by re-evaluating experimental conditions (e.g., solvent polarity during measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.